molecular formula C21H22N2O3 B5911699 10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5911699
M. Wt: 350.4 g/mol
InChI Key: ABVZXJOLTMVWMG-UHFFFAOYSA-N
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Description

10-Acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The molecule features a 2-furyl substituent at position 11, an acetyl group at position 10, and geminal dimethyl groups at position 2. Its synthesis typically involves condensation of enaminoketones with substituted arylglyoxal hydrates, followed by cyclization and functionalization steps (e.g., acetylation) . X-ray diffraction studies confirm the structural integrity of related derivatives, such as 6c (11-(p-chlorobenzoyl) analog), which adopts a non-planar conformation due to steric interactions between substituents .

Key physicochemical properties include moderate solubility in polar aprotic solvents (e.g., DMSO) and thermal stability influenced by substituent electronic effects. For example, derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher decomposition temperatures compared to electron-donating substituents (e.g., methyl, methoxy) .

Properties

IUPAC Name

5-acetyl-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13(24)23-16-8-5-4-7-14(16)22-15-11-21(2,3)12-17(25)19(15)20(23)18-9-6-10-26-18/h4-10,20,22H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVZXJOLTMVWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS: 352693-45-9) is a complex organic molecule belonging to the dibenzo[b,e][1,4]diazepine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

PropertyDetails
Molecular FormulaC27H25N3O5
Molar Mass471.5 g/mol
CAS Number352693-45-9

The structure of this compound includes a furan ring and a dibenzo core which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of dibenzo[b,e][1,4]diazepines exhibit significant antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Properties

In a study evaluating the antibacterial activity of similar compounds, it was found that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against resistant strains of bacteria. This suggests that the target compound may also possess comparable antimicrobial efficacy .

Anticancer Properties

The anticancer potential of dibenzo[b,e][1,4]diazepine derivatives has been documented in several studies. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Activation of apoptotic pathways

Research Findings

In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may interact with specific enzymes or receptors involved in cellular signaling.
  • Its structural features allow it to bind effectively to target sites within microbial or cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar dibenzo[b,e][1,4]diazepine derivatives can be insightful.

Compound NameAntimicrobial ActivityAnticancer Activity
10-acetyl-11-(2-furyl)-3,3-dimethyl...ModerateHigh
10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl...HighModerate
10-acetyl-11-(5-nitrophenyl)-3,3-dimethyl...LowHigh

This table illustrates how variations in substituents can influence both antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 11-position substituent significantly impacts molecular properties. Below is a comparative analysis of analogs:

Compound ID 11-Substituent Melting Point (°C) Yield (%) Notable Properties Reference
Target Compound 2-Furyl Not reported Not reported Moderate solubility in DMSO
6e p-Nitrobenzoyl 230 (dec.) 75 High thermal stability, yellow crystals
6f p-Cyclohexylbenzoyl 152–153 70 Lower mp, light yellow crystals
4b (FC2) Thiophen-2-yl Not reported 24 Cytotoxic at 10 μM (enhanced with TNF)
4c 5-Methylfuran-2-yl Not reported Not reported Yellow oil, distinct ¹³C NMR shifts
6g p-Bromobenzoyl 239–240 77 High mp, bromine enhances crystallinity

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., nitro in 6e, bromo in 6g) exhibit higher melting points and thermal stability due to increased intermolecular dipole interactions .
  • Electron-Donating Groups (EDGs): Compounds with EDGs (e.g., cyclohexyl in 6f) show reduced melting points, likely due to steric hindrance disrupting crystal packing .
  • Heteroaromatic Substituents: The 2-furyl group in the target compound introduces moderate polarity, while thiophenyl (4b) enhances bioactivity, as seen in FC2’s cytotoxicity .

Spectral and Analytical Comparisons

  • ¹H NMR: The target compound’s 2-furyl group would produce distinct aromatic proton signals (δ 6.3–7.4 ppm), differing from benzoyl analogs (e.g., 6e: δ 7.5–8.2 ppm for nitrobenzoyl protons) .
  • Mass Spectrometry: Fragmentation patterns vary with substituents. For example, ortho-nitro or hydroxy groups induce atypical cleavages due to intramolecular interactions, whereas 2-furyl derivatives follow standard retro-Diels-Alder pathways .
  • X-ray Crystallography: The 3,3-dimethyl group induces chair conformations in the cyclohexenone ring, while bulky 11-substituents (e.g., p-cyclohexylbenzoyl) distort the diazepine ring planarity .

Q & A

Q. What are the recommended multi-step synthetic routes for this dibenzo[b,e][1,4]diazepin-1-one derivative?

The synthesis typically involves condensation and cyclization reactions. A common approach includes:

  • Step 1 : Reacting substituted 1,2-phenylenediamines with cyclohexenone derivatives under controlled conditions (e.g., refluxing in ethanol or toluene with acid catalysts) .
  • Step 2 : Cyclization with aldehydes (e.g., furfural derivatives) to introduce the 2-furyl group. Ultrasound-assisted methods using 1,4-diazabicyclo[2.2.2]octaniumdiacetate can improve yields (~70–85%) and reduce reaction times .
  • Step 3 : Acetylation at the N-10 position using acetyl chloride in anhydrous dichloromethane .

Q. Key Data :

ParameterTypical ConditionsYield RangeReference
Cyclization StepEthanol, 80°C, 12h65–75%
Ultrasound Protocol50°C, 30 min, DABCO-diacetate catalyst70–85%
AcetylationDCM, 0°C→RT, acetyl chloride80–90%

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., bond angles like C5–N1–C9 = 132.6° and torsional constraints) .
  • Spectroscopy :
    • 1H/13C NMR : Peaks for acetyl groups (~δ 2.1–2.3 ppm in 1H; ~δ 170–175 ppm in 13C) and furyl protons (δ 6.5–7.5 ppm) .
    • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 407.18) and fragmentation patterns (e.g., loss of acetyl group: m/z 365) .

Q. What preliminary biological assays are used to screen its pharmacological potential?

  • Cell toxicity assays : Dose-response studies in cancer cell lines (e.g., IC50 determination using MTT assays). For example, dibenzo-diazepinones with furyl groups show toxicity at 10 μM in TNF-augmented models .
  • Selectivity screening : Compare activity in normal vs. cancer cells (e.g., BJ fibroblasts used as a control) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the 2-furyl group with thiophene or p-tolyl moieties to modulate lipophilicity and target binding. For example, thiophene analogs show enhanced cytotoxicity (IC50 ~5 μM) .
  • Steric effects : Introduce bulky groups (e.g., 3,3-dimethyl) to stabilize the diazepine ring conformation, improving metabolic stability .
  • Quantitative SAR (QSAR) : Use molecular docking to predict interactions with targets like BIR domains of IAP proteins .

Q. How do spectral data contradictions arise in characterizing derivatives?

  • Dynamic proton exchange : NH protons in the diazepine ring may appear broad or split in 1H NMR due to slow exchange rates in DMSO-d6 .
  • Crystal polymorphism : Variations in X-ray diffraction patterns (e.g., monohydrate vs. anhydrous forms) can lead to conflicting bond-length interpretations .
  • Resolution limits : Low-field NMR (≤400 MHz) may fail to resolve overlapping aromatic protons, requiring 2D experiments (e.g., COSY, HSQC) .

Q. What experimental designs address low reproducibility in pharmacological assays?

  • Standardized protocols :
    • Use identical cell passage numbers and serum batches .
    • Include internal controls (e.g., staurosporine for apoptosis assays).
  • Statistical rigor : Randomized block designs with split-split plots for multi-variable studies (e.g., dose-time-response matrices) .
  • Data validation : Triplicate runs with blinded analysis to reduce observer bias.

Q. What mechanistic studies elucidate its mode of action in cancer cells?

  • NF-κB pathway modulation : Assess IκBα degradation via western blotting after compound treatment .
  • Caspase activation : Fluorometric assays for caspase-3/7 activity (e.g., 2–3-fold increase at 10 μM) .
  • Transcriptomic profiling : RNA-seq to identify dysregulated apoptotic genes (e.g., Bcl-2, Bax) .

Methodological Notes

  • Data synthesis : Findings were cross-referenced against peer-reviewed journals (e.g., Acta Crystallographica, Bioorganic & Medicinal Chemistry Letters) .

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